3-(Benzyloxy)pyridine-4-carboxylic acid
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Historical Context and Evolution of Pyridine Chemistry
The history of pyridine chemistry began in the mid-19th century. In 1849, Scottish chemist Thomas Anderson first isolated pyridine as a component of bone oil, which is produced by the high-temperature heating of animal bones. wikipedia.orgnumberanalytics.comacs.org He named the substance "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases). nih.govacs.org The correct structure of pyridine, as an analog of benzene (B151609), was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. nih.govwikipedia.org
Early production of pyridine relied on its extraction from coal tar, an inefficient process. wikipedia.org A significant breakthrough in pyridine synthesis came in 1881 with Arthur Hantzsch's development of a method to produce pyridine derivatives from a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgacs.org Later, in 1924, Aleksei Chichibabin devised an improved synthesis that remains a basis for industrial routes today. acs.orgchempanda.com These foundational discoveries paved the way for the extensive exploration of pyridine chemistry and the eventual synthesis of thousands of derivatives for diverse applications. nih.gov
The Pyridine Nucleus as a Versatile Heteroaromatic System
The versatility of the pyridine nucleus stems from its distinct electronic structure. libretexts.org It is an aromatic compound, fulfilling Hückel's rule with six delocalized π-electrons in a planar, cyclic system. numberanalytics.com However, the presence of the electronegative nitrogen atom makes the ring electron-deficient compared to benzene. wikipedia.orgpharmaguideline.com This has profound consequences for its reactivity.
The key features that define pyridine's versatility include:
Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.org This allows pyridine to act as a base or a nucleophile, readily reacting with acids to form pyridinium (B92312) salts. wikipedia.orgpharmaguideline.com
Reactivity towards Electrophiles: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Reactions like nitration or halogenation require harsh conditions and typically occur at the 3-position. numberanalytics.comuoanbar.edu.iq
Reactivity towards Nucleophiles: The electron-deficient nature of the carbon atoms, particularly at the 2- and 4-positions, makes pyridine susceptible to nucleophilic attack. wikipedia.orgnumberanalytics.com This reactivity is opposite to that of benzene and is a crucial aspect of its synthetic utility. uoanbar.edu.iq
Strategic Importance of Carboxylic Acid Functionalities in Organic Synthesis
The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry, serving as a versatile building block in the synthesis of a vast array of molecules, from pharmaceuticals to polymers. numberanalytics.combyjus.comvedantu.com Its strategic importance is rooted in its reactivity and its ability to be converted into a wide range of other functional groups. wikipedia.org
Carboxylic acids are central to synthetic strategies because they can be readily transformed into:
Esters: Through reaction with alcohols (Fischer esterification), a foundational reaction in the synthesis of polyesters, solvents, and fragrances. wikipedia.org
Amides: By reacting with amines, often using coupling agents, to form the amide bond which is the key linkage in peptides and proteins, as well as in important polymers like nylon. britannica.com
Acyl Halides: Treatment with reagents like thionyl chloride converts carboxylic acids into highly reactive acyl halides, which are valuable intermediates for forming esters and amides under mild conditions. wikipedia.org
Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminium hydride. wikipedia.org
Furthermore, the carboxyl group itself can act as a directing group in complex syntheses, guiding reactions to specific locations on a molecule before being potentially removed or transformed. researchgate.net Its presence in natural products like amino acids and fatty acids underscores its fundamental role in both biochemistry and synthetic chemistry. numberanalytics.comijprems.com
Role of Benzyloxy Moieties as Protecting Groups and Structural Elements
The benzyloxy group, a benzyl (B1604629) group (C₆H₅CH₂–) attached to an oxygen atom, is a widely used protecting group for alcohols and phenols in multi-step organic synthesis. researchgate.netorganic-chemistry.org A protecting group is a chemical moiety that is temporarily installed to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations on other parts of the molecule. researchgate.net
The benzyl ether is particularly useful due to its favorable characteristics:
Ease of Introduction: It is typically formed under basic conditions via the Williamson ether synthesis, reacting the alcohol with a benzyl halide like benzyl bromide. organic-chemistry.orgchem-station.com
Stability: Benzyl ethers are robust and stable under a wide range of reaction conditions, including strongly acidic and basic media, making them compatible with many synthetic operations. chem-station.comuwindsor.ca
Selective Removal: The key advantage of the benzyl group is its selective removal under mild, neutral conditions through catalytic hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). researchgate.netorganic-chemistry.org This process cleaves the carbon-oxygen bond, regenerating the original alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org This "deprotection" step is highly specific and generally does not affect other common functional groups like esters or silyl (B83357) ethers. uwindsor.ca
Overview of Research Trajectories for Complex Pyridine Derivatives
Modern chemical research continues to drive the development of new and more efficient methods for synthesizing complex pyridine derivatives. numberanalytics.com The demand for novel pyridines, particularly in drug discovery and materials science, has spurred innovation beyond classical condensation reactions. nih.govresearchgate.net
Current research trajectories focus on several key areas:
Transition-Metal Catalysis: The use of transition metals, especially palladium, has revolutionized the construction of functionalized pyridines. numberanalytics.com Cross-coupling reactions and catalyzed cyclization procedures provide powerful tools for creating complex, polysubstituted pyridine rings with high precision. researchgate.net
C-H Activation: Strategies involving the direct functionalization of carbon-hydrogen bonds on the pyridine ring are a major area of research. These methods offer more atom-economical and efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Performing pyridine synthesis in continuous flow reactors rather than traditional batch processes is gaining traction. numberanalytics.com Flow chemistry can offer improved safety, scalability, and reaction control, which is particularly advantageous for industrial applications. numberanalytics.com
Novel Catalytic Systems: The development of new catalytic systems, including heterogeneous catalysts and organocatalysts, aims to make pyridine synthesis more sustainable and environmentally friendly. numberanalytics.com
These advanced synthetic strategies are expanding the chemical space accessible to researchers, enabling the creation of novel pyridine derivatives with tailored properties for a wide range of applications, from new pharmaceuticals to advanced materials. numberanalytics.comelsevier.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSQPSGFEQHFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262357 | |
| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192021-99-0 | |
| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192021-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Benzyloxy Pyridine 4 Carboxylic Acid and Its Precursors
Retrosynthetic Disconnections and Key Intermediates
The synthetic strategy for 3-(benzyloxy)pyridine-4-carboxylic acid is best approached through a retrosynthetic analysis. The most logical disconnections involve the cleavage of the substituent groups from the pyridine (B92270) core.
Two primary disconnections are apparent:
C-O Bond Cleavage: The ether linkage of the benzyloxy group can be disconnected, leading to a benzyl (B1604629) cation (or equivalent) and the crucial intermediate, 3-hydroxypyridine-4-carboxylic acid . This is a standard Williamson ether synthesis disconnection.
C-C Bond Cleavage: The bond between the pyridine C-4 position and the carboxyl group can be broken. This suggests a carboxylation reaction at the C-4 position of a 3-(benzyloxy)pyridine precursor.
A deeper retrosynthetic cut involves the disconnection of the pyridine ring itself, which opens up numerous possibilities for its construction from acyclic precursors, as detailed in the following sections.
Classical and Contemporary Approaches to Pyridine Ring Constructionmdpi.comnih.govresearchgate.netwikipedia.org
The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with methods ranging from century-old name reactions to modern catalytic cycloadditions. wikipedia.orgacsgcipr.org Most approaches rely on either the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org
Modified Condensation Strategies for Pyridine Formationmdpi.comnih.govresearchgate.net
Condensation reactions are a classical and widely used method for constructing the pyridine skeleton. acsgcipr.org These typically involve the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives. wikipedia.org
Hantzsch Pyridine Synthesis: This is perhaps the most famous method, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgmdpi.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modifications have been developed to access asymmetric products by performing the condensation steps sequentially. baranlab.org
Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to pyridines without the need for a separate oxidation step. It involves the condensation of an enamine with an ethynyl (B1212043) ketone. youtube.com A modification of this synthesis involves a one-pot reaction that avoids high temperatures by performing the condensation under acidic conditions. acsgcipr.org
Kröhnke Pyridine Synthesis: This versatile method uses a pre-formed pyridinium (B92312) salt (derived from the reaction of pyridine with a bromomethyl ketone) which acts as a key intermediate. This salt undergoes a Michael addition to an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate, leading to ring closure and the formation of a substituted pyridine. wikipedia.org
A comparison of selected condensation strategies is presented below.
Table 1: Comparison of Selected Pyridine Condensation Syntheses| Synthesis Method | Key Reactants | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation; classical method yields symmetrical pyridines. wikipedia.orgmdpi.com |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Directly yields the aromatic pyridine via a condensation/elimination sequence. youtube.com |
| Kröhnke Synthesis | Pyridinium ylide, α,β-Unsaturated Carbonyl, Ammonium Acetate | A convergent method that allows for the synthesis of a wide variety of polysubstituted pyridines. wikipedia.org |
Cyclization and Annulation Reactions Leading to the Pyridine Coremdpi.comresearchgate.netwikipedia.orgacsgcipr.org
Modern synthetic chemistry has introduced a variety of cyclization and annulation reactions that offer alternative and often more flexible routes to substituted pyridines. These methods frequently employ cycloaddition logic.
[4+2] Cycloadditions (Diels-Alder Type): The most direct cycloaddition approach involves a Diels-Alder reaction between a 1-azadiene and an alkyne, followed by oxidation. baranlab.org However, a more favored method utilizes inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes (e.g., 1,2,4-triazines) with electron-rich dienophiles. This is followed by a retro-[4+2] reaction to extrude a stable molecule (like N₂) and form the pyridine ring.
[3+3] Cyclizations: These reactions involve combining two three-atom fragments. A notable example is the redox-neutral condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org
Annulations with Pyridinium Zwitterions: Pyridinium 1,4-zwitterions have emerged as versatile three-carbon synthons for constructing heterocyclic rings. Formal (3+2) and (3+3) cyclization reactions with activated allenes or triazoles can be used to build five- or six-membered heterocyclic systems, respectively. mdpi.com
Regioselective Introduction and Functionalization of Substituents
For a molecule like this compound, the precise placement of the carboxyl and benzyloxy groups is critical. This requires highly regioselective functionalization methods.
Strategies for Carboxylation at the C-4 Position of the Pyridine Ringchemistryviews.orgchemrxiv.orgresearchgate.net
The direct and selective carboxylation of a pyridine ring, particularly at the C-4 position (isonicotinic acid derivatives), is a significant challenge in synthesis. chemistryviews.org The C-4 position is electronically and sterically less accessible than the C-2 or C-6 positions. rsc.org However, recent advances have provided powerful solutions.
Copper-Catalyzed Carboxylation with CO₂: A practical, one-pot method has been developed for the C-4 selective carboxylation of pyridines. chemistryviews.org The process first involves a C-H phosphination to form a pyridylphosphonium salt. This intermediate is then subjected to a novel copper-catalyzed carboxylation using carbon dioxide (CO₂) at room temperature. This method shows good functional group tolerance and is scalable. chemistryviews.org
Electrochemical Carboxylation: An electrochemical strategy allows for the direct carboxylation of pyridines with CO₂, where the regioselectivity can be controlled by the reactor setup. nih.gov Using an undivided electrochemical cell promotes C-4 carboxylation. This process is believed to operate via a paired electrolysis mechanism where events at both the cathode and anode are crucial for directing the selectivity. nih.gov
Table 2: Modern Methods for Regioselective C-4 Carboxylation of Pyridines
| Method | Key Reagents/Conditions | Mechanism Highlights | Reference |
|---|---|---|---|
| Copper-Catalyzed | 1. C-H phosphination2. CuCl (cat.), TMEDA, ZnEt₂, CO₂ (1 atm), DMA | One-pot protocol via a pyridylphosphonium salt intermediate. | chemistryviews.org |
| Electrochemical | Undivided electrolysis cell, CO₂ | Paired electrolysis mechanism alters site selectivity towards C-4. | nih.gov |
Methodologies for Installing the Benzyloxy Group at the C-3 Positionwikipedia.org
The introduction of the benzyloxy group at the C-3 position is typically achieved via an etherification reaction, starting from the corresponding 3-hydroxypyridine (B118123) derivative.
Williamson Ether Synthesis: The most common method is the reaction of the sodium or potassium salt of 3-hydroxypyridine-4-carboxylic acid (or its esterified form) with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone. It is often necessary to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before this step to prevent side reactions. The ester can then be hydrolyzed in a final step to yield the target acid.
Mild Benzylation Reagents: For complex or sensitive substrates, harsher conditions involving strong bases can be avoided. Reagents such as 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild and neutral benzylation of alcohols. d-nb.info This reagent, which can be generated in situ, transfers the benzyl group upon warming without the need for acidic or basic activators, making it suitable for intricate molecules. The synthesis of this reagent itself starts from 2-chloropyridine (B119429) and benzyl alcohol. d-nb.info The synthesis of the required 3-hydroxypyridine precursor can be achieved through various routes, including the hydrolysis of 3-chloropyridine, though this can require harsh conditions and result in low yields. google.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis stands as a cornerstone in the synthesis of highly functionalized pyridine derivatives, offering unparalleled efficiency and selectivity. The construction of the this compound scaffold can be strategically achieved through various catalytic systems, primarily involving palladium and copper. These methods facilitate the crucial C-O bond formation for the benzyloxy ether and the C-C or C-H bond functionalization required for the carboxylic acid group.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Approaches
Palladium catalysis provides a powerful toolkit for the synthesis of substituted pyridines. For the assembly of this compound, two primary strategies are prominent: the formation of the C-O bond via Buchwald-Hartwig etherification and the introduction of the carboxyl group via cross-coupling or carbonylation reactions.
A logical synthetic route commences with a suitably substituted pyridine, such as a 3-halopyridine-4-carboxylate ester. The key C-O bond formation to install the benzyloxy group can be achieved through the Buchwald-Hartwig amination/etherification reaction. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an alcohol (benzyl alcohol) with an aryl halide (e.g., methyl 3-bromopyridine-4-carboxylate). The subsequent hydrolysis of the ester group under basic or acidic conditions would yield the final product.
Alternatively, palladium-catalyzed C-H functionalization represents a more atom-economical approach. Starting from a pyridine-4-carboxylic acid derivative, a directing group could be used to guide the palladium catalyst to functionalize the C-H bond at the 3-position. However, direct C-H benzoxylation of pyridine rings remains a significant challenge. A more feasible C-H functionalization strategy might involve an initial C-H halogenation at the 3-position, followed by a palladium-catalyzed etherification as described above.
Carbonylation reactions catalyzed by palladium also offer a direct route to the carboxylic acid moiety. For instance, a precursor like 3-(benzyloxy)-4-iodopyridine could undergo palladium-catalyzed carbonylation using carbon monoxide (CO) as the C1 source, directly installing the carboxylic acid group at the 4-position. This method is highly effective for converting aryl halides into carboxylic acids.
Table 1: Exemplary Palladium-Catalyzed Reactions for Precursor Synthesis
| Reaction Type | Starting Material | Reagents | Catalyst/Ligand | Product | Reference |
| Buchwald-Hartwig Etherification | Methyl 3-bromopyridine-4-carboxylate | Benzyl alcohol, NaOtBu | Pd₂(dba)₃ / XPhos | Methyl 3-(benzyloxy)pyridine-4-carboxylate | |
| Suzuki Coupling | 3-(Benzyloxy)-4-bromopyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | 3-(Benzyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Carbonylation | 3-(Benzyloxy)-4-iodopyridine | CO, H₂O | Pd(OAc)₂ / PPh₃ | This compound |
Copper-Mediated Transformations for Pyridine Derivatization
Copper catalysis, particularly in the form of the Ullmann condensation, offers a classical yet highly effective alternative for forming the crucial C-O ether linkage. This method is often more cost-effective than palladium-catalyzed routes and can be particularly advantageous for large-scale synthesis.
The synthesis of this compound via a copper-mediated pathway would typically involve the reaction of a 3-halopyridine-4-carboxylic acid (or its ester) with benzyl alcohol in the presence of a copper catalyst and a base. For example, reacting 3-iodopyridine-4-carboxylic acid with potassium benzyloxide, catalyzed by copper(I) iodide (CuI), can directly form the desired product. The choice of ligand, solvent, and temperature is critical to achieving high yields and minimizing side reactions.
Furthermore, copper-catalyzed cross-coupling reactions can be employed to construct the pyridine core itself or to introduce the necessary functional groups. While less common than palladium for C-C bond formation in this specific context, copper catalysis remains highly relevant for the pivotal C-O bond-forming step.
Table 2: Copper-Mediated Synthesis for Key C-O Bond Formation
| Reaction Type | Starting Material | Reagents | Catalyst | Product | Reference |
| Ullmann Condensation | 3-Iodopyridine-4-carboxylic acid | Benzyl alcohol, K₂CO₃ | CuI / L-Proline | This compound | |
| Ullmann Condensation | Ethyl 3-bromopyridine-4-carboxylate | Benzyl alcohol, Cs₂CO₃ | CuI / Phenanthroline | Ethyl 3-(benzyloxy)pyridine-4-carboxylate |
Organocatalytic and Metal-Free Synthetic Protocols
In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches have gained significant traction. For the synthesis of this compound, a key metal-free strategy involves nucleophilic aromatic substitution (SNAr).
This approach relies on a highly activated pyridine ring. For instance, a precursor like 3-fluoro- or 3-chloro-4-cyanopyridine (B17897) could be used. The electron-withdrawing cyano group at the 4-position activates the halide at the 3-position towards substitution. Reaction with sodium benzyloxide would displace the halide to form 3-(benzyloxy)-4-cyanopyridine. The final step would be the hydrolysis of the cyano group to the desired carboxylic acid. This SNAr pathway completely avoids the use of transition metals.
Another metal-free approach involves the synthesis of a 3-hydroxypyridine-4-carboxylic acid precursor, which can be readily prepared through various heterocyclic chemistry routes. The final benzyloxy group is then installed via a classical Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., NaH) and reacted with benzyl bromide or chloride. This two-step sequence is robust, well-established, and avoids the complexities of transition metal catalysis.
Emerging Synthetic Technologies and Sustainable Approaches
The synthesis of pyridine derivatives is increasingly influenced by emerging technologies that prioritize efficiency, safety, and environmental sustainability. Flow chemistry and the principles of green chemistry are at the forefront of this evolution.
Flow Chemistry and Continuous Synthesis of Pyridine Derivatives
Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing. By performing reactions in a continuously flowing stream through a reactor, it allows for precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control often leads to higher yields, improved safety profiles (especially for highly exothermic or hazardous reactions), and easier scalability.
For the synthesis of precursors to this compound, flow chemistry can be applied to nitration, halogenation, or SNAr reactions. For example, the hazardous nitration of a pyridine derivative to create a key intermediate can be performed much more safely in a microreactor. Similarly, a nucleophilic aromatic substitution (SNAr) reaction to introduce the benzyloxy group could be optimized in a flow reactor, potentially reducing reaction times from hours to minutes.
Application of Green Chemistry Principles in Scaffold Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. Key considerations include maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.
The transition from stoichiometric reagents to catalytic systems, such as the palladium and copper-catalyzed methods discussed, is a primary example of green chemistry in action. C-H functionalization is a particularly "green" strategy as it avoids the pre-functionalization (e.g., halogenation) of starting materials, thus reducing waste.
Further green improvements include:
Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like DMF or toluene (B28343) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.
Energy Efficiency: Utilizing microwave irradiation or flow reactors to reduce reaction times and energy input.
Renewable Feedstocks: Exploring routes that begin with bio-based starting materials, although this remains a long-term goal for complex pyridine scaffolds.
By embracing these principles, the synthesis of this compound can become more environmentally benign, cost-effective, and sustainable.
High-Throughput Synthesis and Library Generation of Analogs
High-throughput synthesis (HTS) and the generation of compound libraries are cornerstone strategies in modern medicinal chemistry and drug discovery. These approaches enable the rapid synthesis and screening of a large number of structurally related compounds to identify hits and leads with desired biological activities. For a scaffold such as this compound, the generation of a diverse library of analogs is crucial for exploring the structure-activity relationship (SAR) and optimizing properties like potency, selectivity, and pharmacokinetic profiles.
The structural framework of this compound offers multiple points for diversification, which can be systematically explored using high-throughput techniques. The primary strategies for library generation would focus on modifying the substituents on the pyridine ring, altering the benzyloxy group, and converting the carboxylic acid to various bioisosteres.
Combinatorial and Parallel Synthesis Approaches:
The synthesis of a library of analogs of this compound can be efficiently achieved through parallel synthesis, where multiple reactions are carried out simultaneously in an array format (e.g., in 96-well plates). This methodology allows for the systematic variation of building blocks to generate a large number of distinct products.
A plausible high-throughput strategy could be based on a convergent synthesis where a key intermediate, such as a 3-hydroxypyridine-4-carboxylic acid derivative, is functionalized in parallel. For instance, a library of diverse benzyloxy analogs can be generated by reacting a protected 3-hydroxypyridine-4-carboxylate with a variety of benzyl halides or mesylates under automated conditions.
Similarly, the carboxylic acid moiety can be a handle for diversification. Using parallel synthesis platforms, the carboxylic acid can be converted into a library of amides, esters, or other functional groups by reacting it with a diverse set of amines, alcohols, or other nucleophiles.
Multi-Component Reactions (MCRs):
Multi-component reactions are particularly well-suited for the rapid generation of molecular diversity and are highly amenable to high-throughput synthesis. An MCR-based approach could be envisioned for constructing the pyridine core itself, incorporating variability from the start. For example, a three-component reaction involving an alkoxyallene, a nitrile, and a carboxylic acid has been reported for the flexible synthesis of highly substituted pyridin-4-ol derivatives, which are direct precursors to the target scaffold. chim.it By varying each of the three components, a vast library of substituted pyridines can be generated.
The following table illustrates a hypothetical library generation scheme based on a multi-component reaction to produce precursors for 3-(alkoxy)pyridine-4-carboxylic acid analogs.
Table 1: Hypothetical Library Generation via a Three-Component Reaction
| Component 1 (Alkoxyallene) | Component 2 (Nitrile) | Component 3 (Carboxylic Acid) | Resulting Pyridin-4-ol Precursor |
|---|---|---|---|
| Methoxyallene | Acetonitrile | Benzoic Acid | 3-Methoxy-2-methyl-6-phenylpyridin-4-ol |
| Ethoxyallene | Benzonitrile (B105546) | Acetic Acid | 3-Ethoxy-6-methyl-2-phenylpyridin-4-ol |
| Benzyloxyallene | 4-Chlorobenzonitrile | Propionic Acid | 3-(Benzyloxy)-2-(4-chlorophenyl)-6-ethylpyridin-4-ol |
This table is a hypothetical representation of how a multi-component reaction could be used to generate a diverse library of precursors.
Fragment-Based Library Design:
Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened for weak binding to a biological target. Hits from this screening are then grown or linked to produce more potent leads. A library of carboxylic acid fragments, including pyridine-4-carboxylic acid derivatives, can be used in FBDD campaigns. enamine.net Analogs of this compound could be designed as part of such a library, where the core scaffold is considered a key fragment for interaction with specific biological targets. Commercial and proprietary libraries often contain a wide array of carboxylic acids to support such screening efforts. enamine.net
Research Findings on Analog Synthesis:
While specific high-throughput synthesis data for this compound is not extensively published, the synthesis of libraries of related pyridine and quinoline (B57606) carboxylic acids is well-documented, demonstrating the feasibility of such approaches. For instance, multi-step synthetic routes have been employed to generate a range of pyridine carboxylic acid derivatives for screening as enzyme inhibitors. nih.gov Furthermore, three-component syntheses of quinoline-4-carboxylic acids have been successfully scaled up, indicating the robustness of these methods for library production. nih.gov
The development of libraries of 3-hydroxyquinoline-4-carboxylic acid derivatives for screening as ASGPR ligands has also been reported, where sixteen analogs were synthesized and evaluated, showcasing a focused library approach. publichealthtoxicology.com These examples underscore the applicability of library generation methodologies to scaffolds containing the pyridine-4-carboxylic acid motif.
The following table summarizes findings from the synthesis of related compound libraries, which can inform the strategy for generating analogs of this compound.
Table 2: Examples of Library Synthesis for Related Carboxylic Acids
| Scaffold | Synthetic Approach | Purpose of Library | Reference |
|---|---|---|---|
| Substituted Pyridin-4-ols | Three-component reaction of alkoxyallenes, nitriles, and carboxylic acids | Generation of a diverse library of new pyridine derivatives. | chim.it |
| Pyridine Carboxylic Acid Derivatives | Multi-step synthetic route | Discovery of new enzyme inhibitors. | nih.gov |
| Quinoline-4-carboxylic Acids | Three-component Doebner hydrogen-transfer reaction | Synthesis of bioactive compounds (STAT3 inhibitors). | nih.gov |
Chemical Transformations and Derivatization of 3 Benzyloxy Pyridine 4 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C-4 position of the pyridine (B92270) ring is a versatile functional handle for numerous derivatization reactions. These transformations include the formation of esters and amides, reduction to an alcohol, and decarboxylation, as well as participation in non-covalent supramolecular assemblies.
The carboxylic acid functionality of 3-(benzyloxy)pyridine-4-carboxylic acid can be readily converted into a variety of derivatives, most notably esters and amides. These reactions are fundamental in organic synthesis and are often employed to modify the compound's physicochemical properties or to prepare intermediates for more complex molecules. googleapis.comgoogle.comwikipedia.org
Esterification: The formation of esters from pyridine carboxylic acids can be achieved through several standard methods. google.com A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. researchgate.net Aromatic carboxylic anhydrides can also serve as effective dehydrating condensation reagents for ester synthesis. tcichemicals.com
Amidation: The synthesis of amides from this compound and a primary or secondary amine is a crucial transformation. Direct condensation of the carboxylic acid and amine at high temperatures can yield the amide, though this often requires harsh conditions. researchgate.net More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid. A widely used method involves converting the carboxylic acid to its acyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. researchgate.netyoutube.com Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) provide efficient amide bond formation under mild conditions. researchgate.net Furthermore, specialized organophosphorus-catalyzed methods have been developed for the three-component condensation of carboxylic acids, amines, and pyridine N-oxides to generate 2-amidopyridines in a single step. nih.gov
| Derivative Type | Reaction | Typical Reagents | Key Features |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | Equilibrium-driven; requires excess alcohol or removal of water. google.com |
| Ester | Acyl Halide Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Pyridine | Proceeds via a highly reactive acyl chloride intermediate. researchgate.net |
| Amide | Acyl Halide Route | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH), Et₃N | High-yielding and general method. researchgate.net |
| Amide | Peptide Coupling | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDCI, HATU) | Mild conditions, suitable for sensitive substrates. researchgate.net |
| Amide | TiCl₄-mediated Condensation | Amine (R'R''NH), TiCl₄, Pyridine | Direct condensation method with good yields for a range of substrates. nih.gov |
The carboxylic acid group can undergo reduction to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 3-(benzyloxy)-4-(hydroxymethyl)pyridine is a valuable synthetic intermediate.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. The thermal decarboxylation of pyridine carboxylic acids can be challenging and often requires high temperatures. nih.gov The stability of the resulting carbanion intermediate is a key factor. While the Hammick reaction describes the decarboxylation of α-picolinic acids in the presence of carbonyl compounds, its direct applicability to a 4-carboxylic acid isomer is limited. wikipedia.org However, decarboxylation of certain functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene (B28343), suggesting that specific substitution patterns can facilitate this reaction. nih.gov For 3-oxo carboxylic acids, decarboxylation is often facile as it proceeds through a cyclic transition state, allowing the electrons left behind to be delocalized onto the oxygen of the keto group. youtube.com
The simultaneous presence of a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) within the same molecule makes this compound an excellent candidate for forming predictable supramolecular structures. In the solid state, these molecules can self-assemble through robust and highly directional hydrogen bonds.
A database analysis of crystal structures reveals that the hydrogen bond between a carboxylic acid and an aromatic nitrogen (COOH⋯Narom) is a particularly persistent and predictable supramolecular synthon. ul.ie This interaction is strongly favored over the formation of carboxylic acid dimers (COOH⋯HOOC). ul.ie In the case of this compound, this would likely lead to the formation of strong intermolecular O–H⋯N hydrogen bonds, linking the carboxylic acid group of one molecule to the pyridine nitrogen of another. This primary recognition event can lead to the formation of extended chains or other well-defined architectures in the solid state.
This strong affinity for forming heterosynthons also makes this compound an ideal component for co-crystal engineering. nih.gov By combining it with other molecules that possess complementary hydrogen bonding functionalities (co-crystal formers), it is possible to design and synthesize new crystalline solids (co-crystals or salts) with tailored physical properties, such as solubility and stability. The O–H⋯N interaction is a cornerstone of this design strategy in crystal engineering. ul.ienih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly when activating groups are present. wikipedia.orglibretexts.org
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly slower than on benzene (B151609) and requires harsh reaction conditions. wikipedia.orgyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C-3 position. quora.com Attack at the C-2 or C-4 positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com
In this compound, the reactivity of the pyridine nucleus towards EAS is influenced by three factors: the deactivating ring nitrogen, the deactivating meta-directing carboxylic acid group at C-4, and the benzyloxy group at C-3. latech.edulibretexts.org
Ring Nitrogen: Strongly deactivating.
Carboxylic Acid Group (-COOH): An electron-withdrawing group that is strongly deactivating and meta-directing. latech.edu Since it is at the C-4 position, it would direct an incoming electrophile to the C-2 and C-6 positions (meta to itself).
Benzyloxy Group (-OCH₂Ph): This group has a dual effect. The oxygen atom can donate electron density to the ring via a resonance effect (+R), which is activating and ortho-, para-directing. youtube.com However, it is also electron-withdrawing through induction (-I) due to the oxygen's electronegativity. latech.edu
| Substituent/Feature | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| Pyridine Nitrogen | 1 | -I, -R (Inductive & Resonance Withdrawal) | Strongly Deactivating | Directs to C-3 (in unsubstituted pyridine) |
| Benzyloxy | 3 | -I, +R (Inductive Withdrawal, Resonance Donation) | Overall Activating (on benzene), complex on pyridine | Ortho, Para (to C-2, C-4, C-6) |
| Carboxylic Acid | 4 | -I, -R (Inductive & Resonance Withdrawal) | Strongly Deactivating | Meta (to C-2, C-6) |
In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is particularly favored when a good leaving group (e.g., a halide) is present at the C-2 or C-4 positions and the ring is substituted with electron-withdrawing groups. libretexts.orglibretexts.org
The mechanism proceeds via a two-step addition-elimination pathway. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Attack at the C-2 and C-4 positions is strongly favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com Attack at the C-3 position does not allow for this stabilization, so SNAr at C-3 is not observed. stackexchange.comechemi.com
For this compound, the C-4 position is occupied by the carboxylic acid group, which is not a typical leaving group under SNAr conditions. Therefore, for an SNAr reaction to occur on this nucleus, a leaving group would need to be present at the C-2 or C-6 position. The presence of the strongly electron-withdrawing carboxylic acid group at the C-4 position would significantly activate the ring towards nucleophilic attack, making a hypothetical 2-halo-3-(benzyloxy)pyridine-4-carboxylic acid an excellent substrate for SNAr reactions. Generally, substitution at C-4 is faster than at C-2, but this is dependent on the nucleophile and reaction conditions. echemi.com
Directed Nucleophilic Aromatic Substitution (dSNAr) Strategies
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation for introducing new functional groups. The reactivity and regioselectivity of this process are profoundly influenced by the electronic properties of the ring and its substituents. The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. stackexchange.comechemi.com
In the case of this compound, the scaffold is already substituted at the 3- and 4-positions. For an SNAr reaction to occur, a leaving group would typically need to be present at one of the activated positions, C2 or C6. The existing substituents would then exert a directing or modulating effect on the substitution reaction.
Carboxylic Acid Group (C4): The carboxylic acid group at the C4 position is electron-withdrawing. If a leaving group were present at C2 or C6, this group would further activate the ring toward nucleophilic attack.
A hypothetical SNAr reaction on a derivative, such as 2-chloro-3-(benzyloxy)pyridine-4-carboxylic acid, would be expected to proceed readily with a nucleophile attacking the C2 position, displacing the chloride. The stabilization of the intermediate is outlined in the resonance forms below.
Table 1: Influence of Substituents on SNAr Reactivity in Pyridine Systems
| Position of Attack | Stabilizing Factors for Intermediate | Influence of Substituents on this compound Core |
| C2 / C6 | Strong stabilization; negative charge delocalized onto the ring nitrogen. | Activated position. A leaving group here would be readily substituted. |
| C4 | Strong stabilization; negative charge delocalized onto the ring nitrogen. | Position is occupied by a carboxylic acid group. |
| C3 / C5 | Poor stabilization; negative charge cannot be delocalized onto the ring nitrogen. | Position C3 is occupied by the benzyloxy group. Attack at C5 is not favored. |
Nucleophilic Dearomatization Reactions of Pyridine Scaffolds
Nucleophilic dearomatization reactions are powerful tools for converting flat, aromatic pyridines into three-dimensional, saturated or partially saturated heterocyclic structures like dihydropyridines and piperidines. nih.gov These products are prevalent scaffolds in pharmaceuticals. However, these reactions are thermodynamically challenging due to the energy required to disrupt the stable aromatic system. researchgate.net
To facilitate dearomatization, the pyridine ring typically requires activation to increase its electrophilicity. Common strategies include:
N-functionalization: Reaction of the pyridine nitrogen with electrophiles, such as alkyl halides or acyl chlorides (e.g., chloroformates), generates a pyridinium (B92312) salt. This positively charged species is significantly more electron-deficient and readily undergoes nucleophilic attack at the C2 or C4 position. researchgate.netmdpi.com
Lewis Acid Activation: Coordination of a Lewis acid to the pyridine nitrogen can also enhance its electrophilicity.
Transition Metal Catalysis: Catalytic systems, for instance using copper, can enable the dearomatization of even non-activated pyridines under mild conditions. acs.org
For this compound, the electron-withdrawing carboxylic acid group at the C4 position inherently reduces the electron density of the ring, making it more susceptible to dearomatization than pyridine itself. Nevertheless, N-activation would likely still be required for reactions with most nucleophiles. A general strategy would involve the formation of an N-acylpyridinium species, followed by the addition of a nucleophile. The regiochemical outcome of the nucleophilic addition (C2, C4, or C6) would be influenced by both steric and electronic factors of the substituents and the incoming nucleophile. For instance, copper-catalyzed hydroboration has been shown to favor 1,4-addition to 3-substituted pyridines. acs.org
Table 2: General Strategies for Pyridine Dearomatization
| Activation Method | Nucleophiles | Typical Products | Relevance to this compound |
| N-Acylation (e.g., with Chloroformates) | Organometallics (Grignard, organolithium), Enolates | 1,2- or 1,4-Dihydropyridines | Highly applicable; the carboxylate may need protection. |
| N-Alkylation | Hydrides, Organocuprates | Dihydropyridines, Tetrahydropyridines | Applicable, though may compete with esterification of the carboxylic acid. |
| Transition Metal Catalysis (e.g., Cu, Ru) | Organoboron reagents, Styrenes with a hydride source | N-Boryl or N-Silyl-1,4-dihydropyridines | A potential route for direct dearomatization without pre-activation. acs.org |
Transformations Involving the Benzyloxy Group
The benzyloxy group serves primarily as a protecting group for the 3-hydroxyl functionality. Its removal or transformation is a key step in many synthetic sequences.
Orthogonal Deprotection Strategies for Benzyl (B1604629) Ethers
The selective cleavage of the benzyl ether in the presence of other functional groups, known as orthogonal deprotection, is crucial for complex molecule synthesis. The most common method for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.orgcommonorganicchemistry.com
This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is generally clean and efficient, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org
However, a significant challenge in applying this method to pyridine-containing compounds is catalyst poisoning. The nitrogen lone pair of the pyridine ring can coordinate strongly to the palladium surface, inhibiting its catalytic activity. organic-chemistry.org This inhibitory effect has been strategically exploited to prevent the hydrogenolysis of benzyl ethers while allowing for the reduction of other functional groups like olefins or azides. organic-chemistry.org To achieve debenzylation in the presence of a pyridine ring, modified conditions may be necessary, such as using more forcing conditions, different catalysts (e.g., platinum oxide), or adding an acid to protonate the pyridine nitrogen and prevent its coordination to the catalyst.
Alternative deprotection methods that avoid catalytic hydrogenation include:
Acid-catalyzed cleavage: Using strong acids like HBr or BBr₃. This method is often harsh and may not be compatible with other acid-sensitive groups.
Oxidative cleavage: This is generally reserved for substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which can be cleaved with oxidants like DDQ. organic-chemistry.org
Table 3: Selected Deprotection Methods for Benzyl Ethers
| Method | Reagents & Conditions | Advantages | Potential Issues with this compound |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (EtOH, EtOAc) | Mild, high-yielding, clean byproducts | Catalyst poisoning by the pyridine nitrogen is a major concern. organic-chemistry.org |
| Transfer Hydrogenolysis | Pd/C, H₂ source (e.g., 1,4-cyclohexadiene, ammonium (B1175870) formate) | Avoids use of H₂ gas | Also susceptible to catalyst poisoning by pyridine. |
| Strong Acid Cleavage | HBr/AcOH or BBr₃ | Effective for robust substrates | Harsh conditions may lead to side reactions or degradation. |
Anionic Rearrangement Reactions of Benzyloxypyridines
Anionic rearrangements, such as the nih.govresearchgate.net-Wittig rearrangement, are powerful carbon-carbon bond-forming reactions. Research has demonstrated that 2-benzyloxypyridine can undergo a nih.govresearchgate.net-anionic rearrangement. acs.orgnih.govacs.orgresearchgate.net This process is initiated by deprotonation of the benzylic carbon using a strong base like lithium diisopropylamide (LDA), generating a carbanion. This carbanion then triggers an intramolecular 1,2-migration of the pyridine ring, ultimately yielding a diaryl carbinol product. acs.org The mechanism is proposed to proceed through an associative addition/elimination pathway rather than a classic dissociative radical mechanism. acs.org
For this compound, a similar rearrangement would be mechanistically challenging. The required initial step, deprotonation at the benzylic carbon, would be feasible. However, the subsequent intramolecular nucleophilic attack by the benzylic carbanion would be directed at the C3 position of the pyridine ring. This position is not electronically activated towards nucleophilic attack, unlike the C2 position. stackexchange.com Furthermore, under the strongly basic conditions required for the rearrangement, the carboxylic acid would exist as a carboxylate anion (-COO⁻). This anionic group would further decrease the electrophilicity of the pyridine ring, making the intramolecular nucleophilic attack even less favorable. Therefore, a direct analogue of the nih.govresearchgate.net-anionic rearrangement seen for 2-benzyloxypyridine is unlikely to be a productive pathway for this isomer.
Integration into Complex Molecular Architectures
This compound is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of its functional groups in sophisticated reaction sequences.
Multi-component Reactions and Tandem Processes for Scaffold Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to molecular complexity. nih.govresearchgate.net Similarly, tandem or cascade reactions, involving a sequence of intramolecular transformations, can rapidly build complex scaffolds from simple precursors. acs.orgresearchgate.net
The carboxylic acid functionality in this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. Using this compound in this context would directly incorporate the substituted pyridine scaffold into a complex, peptide-like structure. Pyridine carboxylic acids have also been employed as catalysts or components in the synthesis of other heterocyclic systems. rsc.org
Tandem processes can also be envisioned for scaffold elaboration. For example, a process could be initiated by an SNAr reaction at the C2 or C6 position (requiring a pre-installed leaving group), followed by an intramolecular reaction involving a substituent introduced by the nucleophile. Such sequences, combining intermolecular and intramolecular bond formations, are a hallmark of efficient modern organic synthesis. acs.orgnih.gov
Table 4: Potential Applications in Complex Reactions
| Reaction Type | Role of this compound | Potential Products |
| Ugi 4-Component Reaction | Carboxylic acid component | α-Acylamino amides containing the substituted pyridine moiety |
| Doebner Reaction | Acidic component (variation) | Fused heterocyclic systems like quinolines (if reacting with anilines and aldehydes) |
| Tandem SNAr / Cyclization | Electrophilic pyridine scaffold | Polycyclic heteroaromatic systems |
Research Uncovers No Direct Evidence for "this compound" in Click Chemistry Applications
Despite a thorough review of scientific literature, no specific examples or detailed research findings have been identified that describe the application of this compound or its derivatives in click chemistry for bioconjugation and material assembly.
Click chemistry is a widely recognized class of reactions known for its high efficiency, selectivity, and biocompatibility. The most prominent examples are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are instrumental in covalently linking molecular building blocks in various applications, including drug development, material science, and bioconjugation. The core principle of click chemistry involves the rapid and reliable formation of a stable linkage, typically a triazole, from an azide (B81097) and an alkyne functional group.
For a molecule like this compound to be utilized in click chemistry, it would first need to be chemically modified to incorporate either an azide or a terminal alkyne group. This functionalization would allow it to "click" with a corresponding azide- or alkyne-modified biomolecule (e.g., a protein, peptide, or nucleic acid) or a material scaffold.
However, extensive searches of chemical databases and scholarly articles did not yield any studies detailing the synthesis of such azide or alkyne derivatives of this compound. Consequently, there is no available information on their use in bioconjugation to create specific biomolecule-drug conjugates or for the assembly of novel materials.
While the synthesis of this compound itself and other related pyridine compounds is documented, the crucial next step of adapting this specific molecule for participation in click chemistry reactions remains unreported in the reviewed literature. Therefore, a detailed discussion, including data tables and research findings on its application in click chemistry for bioconjugation and material assembly, cannot be provided at this time.
Advanced Spectroscopic and Structural Characterization of 3 Benzyloxy Pyridine 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 3-(Benzyloxy)pyridine-4-carboxylic acid. The chemical shifts (δ) in the NMR spectrum indicate the electronic environment of each nucleus, while the coupling patterns (spin-spin splitting) reveal the number of adjacent, non-equivalent nuclei.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the benzylic methylene (B1212753) protons, and the protons of the phenyl group. The pyridine ring protons are expected to appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating benzyloxy group. The benzylic protons would likely appear as a singlet, and the phenyl group protons would present a complex multiplet pattern.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be significantly downfield. The carbons of the pyridine and benzene (B151609) rings would resonate in the aromatic region, with their positions dictated by the substituents. The methylene carbon of the benzyl (B1604629) group would appear in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyridine H-2 | 8.5 - 8.7 | d |
| Pyridine H-5 | 7.2 - 7.4 | d |
| Pyridine H-6 | 8.3 - 8.5 | s |
| Benzyl CH₂ | 5.2 - 5.4 | s |
| Phenyl H (ortho, meta, para) | 7.3 - 7.5 | m |
| Carboxylic Acid OH | 12.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-3 | 155 - 160 |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-5 | 110 - 115 |
| Pyridine C-6 | 145 - 150 |
| Benzyl CH₂ | 70 - 75 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| Carboxylic Acid C=O | 165 - 170 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and within the phenyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations from the benzylic protons to the C-3 of the pyridine ring and the ipso-carbon of the phenyl ring would confirm the benzyloxy linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. NOESY correlations could be observed between the benzylic protons and the H-2 proton of the pyridine ring, depending on the preferred conformation around the C-O bond.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₃H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
Table 3: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.0812 |
| [M+Na]⁺ | 252.0631 |
| [M-H]⁻ | 228.0666 |
These values are based on theoretical calculations and serve as a reference for experimental data.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed information about the structure of the molecule by revealing its characteristic fragmentation pathways.
For this compound, common fragmentation pathways would likely involve:
Loss of the benzyl group: A prominent fragmentation would be the cleavage of the ether bond, leading to the loss of a benzyl radical (C₇H₇•) or a tropylium (B1234903) cation, resulting in a fragment corresponding to 3-hydroxy-pyridine-4-carboxylic acid.
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common fragmentation for carboxylic acids.
Cleavage of the pyridine ring: At higher energies, fragmentation of the pyridine ring itself can occur.
Understanding these fragmentation patterns is crucial for the structural confirmation of this compound and for identifying related compounds in complex mixtures.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
In the IR spectrum of this compound, characteristic absorption bands would be expected for:
O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O stretch: A strong absorption around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-O stretch: Bands in the region of 1200-1300 cm⁻¹ for the carboxylic acid C-O and the ether C-O.
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H stretches: Bands above 3000 cm⁻¹.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |
| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| Ether/Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium to Strong |
| Aromatic | C-H Stretch | > 3000 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal information regarding the molecular conformation, crystal packing, and intermolecular interactions of this compound. Although specific crystallographic data for this compound is not currently available in open-access databases, analysis of related structures allows for a predictive discussion of its potential solid-state characteristics.
For instance, studies on various pyridine carboxylic acid isomers and their co-crystals reveal common hydrogen bonding motifs and packing arrangements. researchgate.net A closely related derivative, (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, has been characterized by X-ray diffraction, providing some indication of the conformational preferences of the benzyloxy group in a crystalline environment. nih.gov The crystal structure of this hydrazide derivative shows a specific dihedral angle between the pyridine and benzene rings, highlighting the steric and electronic influences on the molecule's conformation. nih.gov
In the solid state, molecules of this compound are expected to assemble into a highly ordered three-dimensional lattice. The primary forces governing this assembly would be intermolecular hydrogen bonds, supplemented by other non-covalent interactions such as π-π stacking and van der Waals forces.
The presence of both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) suggests that the formation of hydrogen bonds will be a dominant feature of the crystal packing. Two principal hydrogen-bonding motifs are commonly observed in crystalline pyridine carboxylic acids: the carboxylic acid-carboxylic acid homosynthon, forming a dimeric structure, and the carboxylic acid-pyridine heterosynthon, where the carboxylic acid proton is donated to the pyridine nitrogen of an adjacent molecule. researchgate.net The prevalence of one synthon over the other is influenced by steric and electronic factors within the molecule. researchgate.net
In the case of this compound, the bulky benzyloxy group at the 3-position may sterically hinder the formation of the planar carboxylic acid dimer, potentially favoring the formation of acid-pyridine heterosynthons. This would lead to the creation of infinite chains or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of pyrimidine-4-carboxylic acid, molecules interact via O—H⋯N hydrogen bonds to form chains. nih.gov Similar chain or layered structures stabilized by hydrogen bonds are common in related compounds. nih.gov
The crystal packing is also likely to be influenced by π-π stacking interactions between the aromatic pyridine and benzene rings of adjacent molecules. The relative orientation of these rings will be determined by a balance between maximizing attractive π-π interactions and minimizing steric repulsion.
A hypothetical representation of the primary intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen (N) | 2.6 - 2.8 | Formation of chains or networks |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | 2.5 - 2.7 | Formation of dimeric motifs |
| π-π Stacking | Pyridine Ring | Benzene Ring | 3.3 - 3.8 | Stabilization of the crystal lattice |
| van der Waals | Various atoms | Various atoms | > 3.0 | Overall packing efficiency |
The conformation of this compound in the crystalline state will be dictated by the minimization of intramolecular steric strain and the optimization of intermolecular interactions. Key conformational parameters include the torsion angles that define the orientation of the benzyloxy and carboxylic acid groups relative to the pyridine ring.
The torsion angle involving the C-O-C-C linkage of the benzyloxy group will determine the spatial relationship between the benzyl and pyridine rings. In the related structure of (E)-N′-(3-Benzyloxy-4-methoxybenzylidene)isonicotinohydrazide, the two benzene rings adopt a significant dihedral angle with respect to each other, indicating a non-planar conformation is likely. nih.gov The twisting of functional groups relative to the aromatic ring is a common feature observed in crystal structures to alleviate steric hindrance. chemrxiv.org
Another critical torsion angle is that between the plane of the carboxylic acid group and the plane of the pyridine ring. This angle is influenced by the formation of either intra- or intermolecular hydrogen bonds. While a planar arrangement might maximize π-conjugation, steric hindrance from the adjacent benzyloxy group could force the carboxylic acid group to twist out of the plane of the pyridine ring. The degree of this twist would be a key feature revealed by a crystal structure determination. Studies on other substituted benzoic acids have shown that such torsion angles can vary significantly depending on the crystal packing environment. chemrxiv.org
The table below outlines the key torsion angles that would be determined from a crystallographic analysis of this compound.
| Torsion Angle | Atoms Defining the Angle | Significance |
| τ1 (Benzyloxy) | C(pyridine)-C(pyridine)-O-C(benzyl) | Defines the orientation of the benzyloxy group relative to the pyridine ring. |
| τ2 (Benzyloxy) | C(pyridine)-O-C(benzyl)-C(benzyl) | Describes the rotation around the O-CH2 bond of the benzyl group. |
| τ3 (Carboxylic Acid) | N(pyridine)-C(pyridine)-C(carboxyl)-O(hydroxyl) | Determines the planarity of the carboxylic acid group with respect to the pyridine ring. |
Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Pyridine 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the molecule's optimized geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT studies on 3-(Benzyloxy)pyridine-4-carboxylic acid can elucidate its electronic structure, chemical reactivity, and acidity.
The electronic structure is often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. electrochemsci.orgvjst.vn For this compound, the HOMO is typically localized on the electron-rich benzyloxy and pyridine (B92270) rings, while the LUMO is often centered on the pyridine and carboxylic acid moieties, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. rsc.orgresearchgate.net These parameters help predict how the molecule will behave in a chemical reaction.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Formula | Description | Predicted Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.08 |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.75 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. | 4.33 |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. | 3.92 |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.17 |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. | 0.23 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. | 3.55 |
DFT calculations are also employed to predict the acidity (pKa) of the carboxylic acid group. This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). researchgate.net The presence of the electron-withdrawing pyridine ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, high-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used to provide benchmark data for validating the results obtained from DFT. nih.govresearchgate.net
For this compound, ab initio calculations can provide highly accurate geometric parameters (bond lengths and angles) and electronic properties, such as the dipole moment and polarizability. These benchmark calculations ensure that the chosen DFT functional is appropriate for accurately describing the system, leading to more reliable predictions of reactivity and spectroscopic properties. researchgate.net
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. idc-online.com
The process typically involves:
Geometry Optimization: The molecule's geometry is optimized, often using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), to find its lowest energy conformation. mdpi.com
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
Chemical Shift Determination: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For flexible molecules like this compound, it is crucial to consider multiple low-energy conformers. The final predicted chemical shifts are often presented as a Boltzmann-weighted average of the shifts for each conformer, which provides a more accurate comparison with experimental data obtained at room temperature. idc-online.com Solvent effects are also critical and can be included in the calculation using continuum models.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| Pyridine H-2 | 8.65 | 8.70 | -0.05 |
| Pyridine H-5 | 7.90 | 7.95 | -0.05 |
| Pyridine H-6 | 8.80 | 8.82 | -0.02 |
| Benzyl (B1604629) CH₂ | 5.40 | 5.38 | +0.02 |
| Phenyl H (ortho) | 7.45 | 7.42 | +0.03 |
| Phenyl H (meta) | 7.38 | 7.35 | +0.03 |
| Phenyl H (para) | 7.32 | 7.30 | +0.02 |
| Carboxyl OH | 13.10 | 13.05 | +0.05 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions.
This compound possesses significant conformational flexibility, primarily around the C-O-C ether linkage of the benzyloxy group and the C-C bond connecting the carboxylic acid to the pyridine ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov
By tracking the dihedral angles of these rotatable bonds over the course of a simulation, a comprehensive picture of the molecule's conformational landscape emerges. This analysis can reveal the preferred spatial arrangement of the pyridine and benzyloxy moieties relative to each other. Such studies have shown that for molecules with a benzyloxy fragment, the conformation around the C-O-C-C unit is often close to anti. nih.gov The flexibility of these groups is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.
MD simulations are well-suited for studying the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. plos.orgchemrxiv.org A key aspect to investigate is the formation of hydrogen-bonded dimers. The molecule can form a robust hydrogen-bonded dimer with another of its kind via the carboxylic acid groups (an acid-acid homosynthon). vjst.vn Alternatively, it can form a hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of another (an acid-pyridine heterosynthon). researchgate.netuky.edu
Simulations can predict the relative stability and prevalence of these different dimeric structures. researchgate.net Furthermore, by simulating the molecule in a solvent like water or DMSO, one can analyze the specific hydrogen bonding patterns and solvation structure around the molecule. mongoliajol.info Tools like the Radial Distribution Function (RDF) can be used to quantify the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the carboxylic oxygen or pyridine nitrogen), providing detailed insight into solvation effects. chemrxiv.org
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides powerful tools for investigating the reactivity of this compound. Through the study of reaction mechanisms and the analysis of transition states, researchers can gain a detailed understanding of the potential chemical transformations this molecule can undergo.
Elucidation of Mechanistic Pathways for Rearrangements and Substitutions
Theoretical studies on molecules with similar structural motifs, such as pyridine carboxylic acids and compounds with benzyloxy groups, help illuminate potential reaction pathways for this compound. Computational methods are employed to map the potential energy surfaces for various reactions, identifying the most energetically favorable routes.
One area of investigation involves potential rearrangements of the benzyloxy group. Studies on related systems have shown that benzyloxy-group participation can occur in the displacement of leaving groups, leading to rearranged products. rsc.org Computational analysis can model the transition states for such migrations around the pyridine ring, determining the activation energy barriers and the feasibility of these pathways under different conditions.
Furthermore, the mechanisms of substitution reactions on the pyridine ring are a key focus. The synthesis of substituted pyridines can proceed through complex sequences, including C-H activation, electrocyclization, and aromatization, often involving dihydropyridine (B1217469) intermediates. nih.gov Quantum mechanical calculations can elucidate the step-by-step mechanism of these transformations, providing insight into the role of catalysts and reaction conditions. For instance, theoretical calculations at the APF-D/6-311++G(d,p) level of theory have been used to optimize the structures of pyridine carboxylic acid adducts, revealing details about proton transfer and intermolecular interactions that influence reactivity. rsc.org Additionally, reactions involving the carboxylic acid group, such as decarboxylation, have been studied computationally, confirming the importance of adjacent functional groups in the reaction mechanism. nih.gov
Computational Modeling of Catalytic Cycles and Selectivity
Computational modeling is a vital tool for understanding and optimizing catalytic processes involving pyridine carboxylic acids. rsc.org These methods allow for the detailed investigation of catalytic cycles, helping to explain observed selectivity and to design more efficient catalysts.
Density Functional Theory (DFT) calculations and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are commonly used to model these complex systems. rsc.org For example, computational studies on Pd(II)-catalyzed C-H functionalization of quinoline (B57606) N-oxides have shown how the choice of catalyst can dictate regioselectivity, with simulations revealing the stability of key intermediates. rsc.org Similarly, for reactions involving this compound, modeling could predict whether a catalyst would favor substitution at the C2, C5, or C6 position of the pyridine ring.
The catalytic activity of related molecules, such as pyridine-2-carboxylic acid, has been shown to proceed through intermediates like carbocations. rsc.orgresearchgate.net Computational modeling of a hypothetical catalytic cycle for a reaction involving this compound would involve:
Reactant and Catalyst Binding: Modeling the initial interaction and complex formation.
Transition State Analysis: Calculating the energy barriers for key steps, such as proton transfer or bond formation/cleavage.
Intermediate Stabilization: Investigating the stability of intermediates along the reaction coordinate.
Product Release and Catalyst Regeneration: Ensuring the catalytic cycle can proceed turnover.
These computational insights, derived from methods like DFT, can explain the rate-limiting steps and the origins of chemo- and regioselectivity in catalytic reactions. acs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For derivatives of this compound, these models are instrumental in drug discovery and materials science for predicting the behavior of novel analogs.
Pharmacophore Identification for Pyridine Carboxylic Acid Derivatives
A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target. Computational methods are used to identify these key features from a set of active molecules. For pyridine carboxylic acid derivatives, the pyridine ring and the carboxylic acid group are often central components of the pharmacophore. nih.gov
The pyridine ring, being electron-deficient and aromatic, can participate in π-π stacking and hydrogen bonding with biological targets. nih.gov The carboxylic acid group provides polarity and can act as a hydrogen bond donor and acceptor, or coordinate with metal ions in enzyme active sites. nih.gov Computational studies on various pyridine derivatives have successfully generated 3D-pharmacophore models. For instance, a study on pyridine-3-carbonitriles identified the key features responsible for their vasorelaxant activity, allowing for a compare-fit analysis of newly designed molecules. rsc.org Similarly, pharmacophore probing has been used to identify potential protein targets for other classes of pyridine derivatives. nih.gov
Electron Conformational-Genetic Algorithm (EC-GA) and Other Advanced 4D-QSAR Approaches
To improve the predictive power of QSAR models, advanced methods like 4D-QSAR have been developed. nih.gov These approaches consider the conformational flexibility of molecules and their alignment in 3D space, adding a fourth dimension that samples the conformational space of each molecule.
One such method is the Electron Conformational-Genetic Algorithm (EC-GA). researchgate.netnih.govingentaconnect.comnih.gov This 4D-QSAR approach has been successfully applied to predict the biological activity of pyrazole (B372694) pyridine carboxylic acid derivatives. researchgate.netnih.govingentaconnect.com The EC-GA method involves several key steps:
Quantum Chemical Calculations: The geometry of the molecules is optimized, often using levels of theory like Hartree-Fock (e.g., HF/6-311G**). researchgate.netnih.gov
ECMC Construction: For each conformer, an Electron Conformational Matrix of Congruity (ECMC) is built, which includes electronic and geometric parameters. nih.gov
Pharmacophore Identification: By comparing the ECMCs of active and inactive compounds, a common electron conformational submatrix of activity (ECSA) is identified, which represents the pharmacophore. nih.govingentaconnect.com
Model Building: A genetic algorithm (GA) is then used to select the most relevant molecular descriptors and build a robust QSAR model that correlates these descriptors with biological activity. researchgate.netnih.gov
Studies using the EC-GA method on pyridine carboxylic acid derivatives have yielded statistically significant models with high predictive accuracy for both training and test sets of compounds. researchgate.netnih.govingentaconnect.com
| Parameter | Description | Value |
|---|---|---|
| R² training | Coefficient of determination for the training set | 0.889 |
| q² | Leave-one-out cross-validation coefficient | 0.839 |
| SE training | Standard error for the training set | 0.066 |
| q² ext1 | External validation coefficient (Set 1) | 0.770 |
| q² ext2 | External validation coefficient (Set 2) | 0.750 |
| q² ext3 | External validation coefficient (Set 3) | 0.824 |
In Silico Screening and Virtual Library Design for Analog Development
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
The process often begins with a library of available or virtually generated compounds. For developing analogs of this compound, a virtual library could be designed by systematically modifying the substituents on the benzyl and pyridine rings. Fragment libraries containing diverse carboxylic acids are often used as a starting point for building these virtual libraries. enamine.net
Once a library is established, molecular docking is a primary method used for virtual screening. mdpi.com Docking algorithms predict the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. This has been effectively used in studies of pyridine and carboxylic acid derivatives to identify potential inhibitors for various enzymes. nih.govbiorxiv.orgresearchgate.net For example, a virtual screening of 2,400 carboxylic acid-containing compounds was used to identify a novel inhibitor of New Delhi metallo-beta-lactamase-1 (NDM-1). biorxiv.orgresearchgate.net Following docking, molecular dynamics simulations can be performed on the most promising candidates to assess the stability of the ligand-protein complex over time. biorxiv.orgresearchgate.net
Role As a Synthetic Building Block and Scaffold in Advanced Materials and Chemical Biology Research
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The strategic modification of 3-(Benzyloxy)pyridine-4-carboxylic acid is a key approach in medicinal chemistry and materials science to understand how its structure relates to its function. By systematically altering different parts of the molecule, researchers can identify which components are essential for its biological activity or material properties. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to the design of more potent and selective compounds.
A common strategy in SAR studies is the introduction of various substituents onto the pyridine (B92270) or benzene (B151609) rings. These substituents can range from simple alkyl or halogen groups to more complex functional groups, each chosen to probe specific interactions. For example, the addition of electron-withdrawing or electron-donating groups can systematically tune the electronic nature of the aromatic rings, which can have a profound effect on the molecule's activity. nih.govnih.gov The synthesis of these analogs can be achieved through a variety of established chemical reactions, allowing for the creation of a library of related compounds for biological or material testing. longdom.orgresearchgate.neturan.uaresearchgate.net
The data gathered from these SAR studies are invaluable for the rational design of new molecules. By correlating the structural changes with the observed activity, scientists can build predictive models that guide the synthesis of next-generation compounds with improved efficacy and desired properties.
Bioisosteric Replacements of the Carboxylic Acid and Pyridine Moieties
Bioisosterism is a widely used strategy in drug design that involves replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties. This approach aims to enhance the desired biological or physical properties of a compound while minimizing or eliminating undesirable ones. For the this compound scaffold, both the carboxylic acid and the pyridine ring are common targets for bioisosteric replacement.
The carboxylic acid group, while often crucial for the biological activity of a molecule, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. researchgate.netenamine.net To address these issues, medicinal chemists frequently replace the carboxylic acid with a bioisostere. A common and effective bioisostere for a carboxylic acid is the tetrazole ring. acs.orgdrughunter.comnih.govnih.gov
The tetrazole group is a five-membered aromatic ring containing four nitrogen atoms. Like a carboxylic acid, it is acidic and can exist as an anion at physiological pH, allowing it to mimic the binding interactions of the carboxylate group with biological targets. researchgate.net However, the tetrazole ring is generally more metabolically stable than a carboxylic acid. The synthesis of tetrazoles from the corresponding carboxylic acid is a well-established chemical transformation, often proceeding through a nitrile intermediate. nih.gov This allows for the direct conversion of pyridine-4-carboxylic acid derivatives into their tetrazole analogs.
Other functional groups that can serve as bioisosteres for carboxylic acids include hydroxamic acids, sulfonamides, and certain acidic heterocycles. acs.orgnih.gov The choice of bioisostere depends on the specific properties that need to be optimized, such as acidity, lipophilicity, and metabolic stability. acs.orgnih.gov By systematically replacing the carboxylic acid in the this compound scaffold with these various bioisosteres, researchers can fine-tune the molecule's properties to achieve the desired therapeutic effect.
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Structure | Key Properties |
|---|---|---|
| Tetrazole | C-N4H | Acidic, metabolically stable, mimics carboxylate binding. researchgate.netdrughunter.com |
| Hydroxamic Acid | -C(=O)NHOH | Can chelate metal ions, different acidity profile. acs.orgnih.gov |
| Sulfonamide | -SO2NHR | Non-classical bioisostere, can alter hydrogen bonding. acs.orgnih.gov |
Pyridine Ring Bioisosteres: Strategies for Scaffold Modification
The pyridine ring is another key component of the this compound scaffold that can be modified through bioisosteric replacement. The nitrogen atom in the pyridine ring imparts specific electronic properties and hydrogen bonding capabilities that are often important for biological activity. nih.gov However, in some cases, replacing the pyridine ring with another aromatic or non-aromatic ring system can lead to improved properties.
One common strategy is to replace the pyridine ring with other nitrogen-containing heterocycles, such as pyrimidine, pyrazine, or pyridazine. These isomers of pyridine have different arrangements of nitrogen atoms, which can alter the molecule's dipole moment, basicity, and hydrogen bonding potential. Another approach is to replace the pyridine ring with a non-aromatic, saturated ring system that can mimic the three-dimensional shape of the pyridine ring. chemrxiv.org For example, a piperidine (B6355638) ring, which is the saturated analog of pyridine, can sometimes be used as a bioisostere.
In some instances, the entire pyridine ring can be replaced with a substituted phenyl ring. researchgate.net For example, a benzonitrile (B105546) group (a benzene ring with a nitrile substituent) can mimic the hydrogen-bonding acceptor ability of the pyridine nitrogen. researchgate.net The choice of which ring system to use as a bioisostere depends on the specific goals of the drug design program, such as improving selectivity, reducing toxicity, or altering the pharmacokinetic profile. auctoresonline.org
Table 2: Examples of Pyridine Ring Bioisosteres
| Bioisostere | Rationale for Replacement | Reference |
|---|---|---|
| Benzonitrile | Mimics hydrogen-bond acceptor ability of pyridine nitrogen. | researchgate.net |
| 3-azabicyclo[3.1.1]heptane | Saturated bioisostere that can improve physicochemical properties like solubility and metabolic stability. | chemrxiv.org |
Development of Chemical Probes and Ligands for Molecular Recognition Studies
The this compound scaffold is a valuable tool for the development of chemical probes and ligands used in molecular recognition studies. These specialized molecules are designed to bind to specific biological targets, such as proteins or nucleic acids, with high affinity and selectivity. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the scaffold, researchers can visualize and study the distribution and function of these targets within cells and tissues.
The synthesis of these probes often involves modifying the this compound molecule to incorporate a linker arm, which is then used to attach the reporter group. The linker is designed to be of a suitable length and flexibility to allow the probe to bind to its target without the reporter group interfering with the binding interaction. The versatility of the pyridine-4-carboxylic acid scaffold allows for the attachment of a wide variety of reporter groups, making it a powerful platform for the development of customized chemical probes. nih.govpublichealthtoxicology.com
These chemical probes are essential tools in chemical biology for a variety of applications, including:
Target identification and validation: Probes can be used to identify the specific biological targets of a drug or to confirm that a drug is binding to its intended target.
High-throughput screening: Fluorescently labeled probes can be used in high-throughput screening assays to rapidly identify new drug candidates that bind to a specific target.
Bioimaging: Probes can be used to visualize the localization and dynamics of biological targets within living cells and organisms.
Applications in Agrochemical and Specialty Chemical Development (Scaffold Focus)
The this compound scaffold is not only important in the pharmaceutical industry but also finds applications in the development of new agrochemicals and specialty chemicals. mdpi.com The pyridine ring is a common structural motif in many herbicides, fungicides, and insecticides. By using the this compound scaffold as a starting point, chemists can synthesize new derivatives with potential applications in agriculture.
The principles of SAR are also applied in this field to optimize the activity and selectivity of these compounds. For example, by modifying the substituents on the pyridine and benzene rings, it is possible to develop herbicides that are effective against specific weeds while being safe for crops. mdpi.com Similarly, new fungicides and insecticides can be developed by tailoring the structure of the scaffold to target specific pests or pathogens.
In the realm of specialty chemicals, the unique properties of the this compound scaffold can be exploited to create new materials with desired characteristics. For example, the ability of the carboxylic acid group to coordinate with metal ions makes this scaffold a potential building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing.
Integration into Supramolecular Assemblies and Coordination Chemistry
The this compound molecule possesses functional groups that make it an excellent candidate for use in supramolecular chemistry and coordination chemistry. Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and pi-pi stacking.
The carboxylic acid group of this compound can participate in hydrogen bonding to form dimers or larger aggregates. The pyridine ring can also engage in pi-pi stacking interactions with other aromatic rings. These non-covalent interactions can be used to direct the self-assembly of the molecules into well-defined supramolecular structures, such as sheets, tubes, or spheres. pku.edu.cnnih.gov
Furthermore, both the carboxylic acid and the pyridine nitrogen can act as ligands, binding to metal ions to form coordination complexes. researchgate.netresearchgate.netresearchgate.net This allows for the construction of a wide variety of metal-organic coordination polymers and frameworks. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination network. These materials can exhibit interesting properties, such as porosity, luminescence, and magnetism, making them promising candidates for applications in catalysis, sensing, and materials science. researchgate.net
Potential in Materials Science Applications (e.g., Polymer Chemistry, Optoelectronic Materials)
The unique bifunctional nature of this compound, which combines a polymerizable pyridine-carboxylic acid moiety with a versatile benzyloxy group, positions it as a highly promising building block in materials science. This structure allows for its incorporation into macromolecular architectures, while the benzyl (B1604629) ether linkage serves as a latent reactive site, offering a pathway for post-polymerization modification. Its potential spans the creation of sophisticated functional polymers and novel optoelectronic materials.
Role in Polymer Chemistry
In polymer chemistry, carboxylic acids are fundamental for synthesizing a variety of materials by introducing key properties like reactivity and adhesion. researchgate.net The this compound molecule can be leveraged in several ways to construct advanced polymer systems.
Functional Polymer Synthesis:
The carboxylic acid group enables the molecule to act as a monomer in step-growth polymerizations, such as polycondensation reactions, to form polyesters or polyamides. A key feature is the benzyloxy group, which can be carried through the polymerization process unaffected. Subsequent debenzylation—a common chemical transformation—unveils a reactive hydroxyl group on the polymer backbone. This strategy has been demonstrated with analogous monomers, such as (S)-3-(benzyloxy)-2-hydroxypropanoic acid, which was copolymerized with lactide to produce a functional polylactide. nih.govresearchgate.net After polymerization, the benzyloxy groups were removed to expose hydroxyl side chains, which were then further modified. nih.govresearchgate.net This approach allows for the precise placement of reactive handles along a polymer chain, which can be used to graft other molecules, altering the material's surface properties or tethering bioactive ligands. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs):
The pyridine-carboxylic acid fragment is an excellent ligand for the construction of coordination polymers, including metal-organic frameworks (MOFs). semanticscholar.org Numerous studies have shown that related pyridine dicarboxylic acids, such as pyridine-3,5-dicarboxylic acid and pyridine-2,3-dicarboxylic acid, readily react with various metal ions to form 1D, 2D, or 3D network structures. rsc.orgrsc.orgresearchgate.net These materials are of significant interest for applications in gas storage, catalysis, and sensing. nih.gov
The structural diversity of MOFs derived from similar pyridine-based ligands highlights the potential of this compound to create novel frameworks. The specific position of the coordinating nitrogen and carboxylate groups, along with the presence of the bulky, non-coordinating benzyloxy side group, could influence the resulting topology and pore environment of the MOF, potentially leading to materials with unique selective absorption or catalytic properties.
Below is a table summarizing research on MOFs synthesized from analogous pyridine dicarboxylic acid ligands, illustrating the types of structures that could potentially be formed using this compound as a building block.
| Ligand | Metal Ion(s) | Resulting Structure/Framework | Reference |
| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 0D, 2D, and 3D coordination polymers with diverse topologies. | rsc.org |
| Pyridine-2,3-dicarboxylic acid | Cu²⁺, Zn²⁺, Cd²⁺ | 3D interpenetrated and non-interpenetrating frameworks. | rsc.org |
| Pyridine-3,4-dicarboxylic acid | Co²⁺ | Chiral 3D metal-organic framework. | researchgate.net |
| Phenyl-pyridine carboxylic acids | Various | Diverse coordination polymers with potential functional properties. | semanticscholar.org |
This table is generated based on data from referenced studies on analogous compounds to illustrate potential applications.
Potential in Optoelectronic Materials
Organic materials with tailored electronic and optical properties are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The design of these materials often relies on combining electron-donating (D) and electron-accepting (A) moieties to control their energy levels and promote intramolecular charge transfer (ICT). researchgate.netrsc.org
The structure of this compound contains elements conducive to creating such electronically active materials.
Acceptor Moiety: The pyridine ring, particularly when functionalized with an electron-withdrawing carboxylic acid group, can serve as the electron-accepting part of a molecule.
Donor Moiety: The benzyloxy group can act as a mild electron-donating component.
This inherent, albeit modest, donor-acceptor character could be exploited. By incorporating this molecule as a side chain or a segment within a larger conjugated polymer, it may be possible to fine-tune the electronic properties of the resulting material.
Furthermore, coordination polymers and MOFs built from pyridine-based ligands have been shown to exhibit interesting photoluminescent properties. researchgate.netrsc.org For instance, MOFs constructed from pyridine-2,3-dicarboxylic acid and zinc or cadmium ions display intense fluorescent emissions. rsc.org This suggests that polymers or MOFs derived from this compound could also be photoluminescent, making them candidates for applications in chemical sensing (where fluorescence may be quenched or enhanced by an analyte) or as active components in optical devices. The specific electronic nature and steric bulk of the benzyloxy group would likely modulate the emission wavelength and quantum efficiency of such materials.
Future Perspectives and Emerging Research Avenues for 3 Benzyloxy Pyridine 4 Carboxylic Acid
Innovations in Green and Sustainable Synthesis of Complex Pyridine (B92270) Derivatives
The synthesis of pyridine derivatives is increasingly shifting towards greener and more sustainable practices, moving away from harsh conditions and hazardous reagents. nih.gov This evolution is critical for the industrial-scale production of compounds like 3-(benzyloxy)pyridine-4-carboxylic acid. Key innovations focus on improving efficiency, reducing waste, and utilizing environmentally benign materials. researchgate.net
One major area of advancement is the use of microwave-assisted synthesis. acs.org This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. acs.orgnih.gov For instance, one-pot, four-component reactions to create novel pyridines have achieved yields of 82–94% in just 2–7 minutes under microwave irradiation. nih.gov Another green approach involves the use of heterogeneous catalysts, such as zeolites or magnetically recoverable nanoparticles, which can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.netnih.gov Zeolite catalysts like H-Beta have been effective in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov
The exploration of eco-friendly solvents, or even solvent-free conditions, is another cornerstone of sustainable pyridine synthesis. nih.gov Reactions performed in water or using ultrasound irradiation represent significant progress in minimizing the reliance on volatile organic compounds. researchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives
| Methodology | Key Features | Advantages | Relevant Findings |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Drastically reduced reaction times (minutes vs. hours), higher yields, cleaner reactions. nih.gov | Achieved 82-94% yields in multicomponent pyridine synthesis. nih.gov |
| Heterogeneous Catalysis | Use of solid-phase catalysts (e.g., zeolites, magnetic nanoparticles). nih.gov | Easy catalyst recovery and reusability, reduced waste. researchgate.net | H-Beta zeolite showed high efficacy in forming pyridines and picolines. nih.gov |
| Solvent-Free/Aqueous Media | Reactions conducted without organic solvents or in water. researchgate.net | Environmentally benign, reduced toxicity and disposal issues. | SnCl₂·2H₂O successfully catalyzed pyridine synthesis in water. researchgate.net |
| Ultrasonic Synthesis | Use of ultrasound to induce chemical reactions. | Enhanced reaction rates, improved yields, milder conditions. nih.gov | Utilized for efficient synthesis of dipyrazolopyridine derivatives. ijpsonline.com |
For a molecule like this compound, these green innovations could lead to more efficient and environmentally responsible manufacturing processes, making it a more accessible building block for various applications.
Advancements in Stereoselective Synthesis of Chiral Pyridine Structures
The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly for pharmaceuticals where a single stereoisomer is often responsible for the desired therapeutic effect. wikipedia.org Developing stereoselective methods for pyridine structures is challenging but crucial. Future research will likely focus on creating chiral centers within or adjacent to the pyridine ring with high precision.
One established strategy involves the use of chiral auxiliaries—stereogenic groups that are temporarily attached to the molecule to direct the stereochemical outcome of a reaction before being removed. wikipedia.orgsigmaaldrich.com For example, oxazolidinones and camphorsultam are classic auxiliaries that have been successfully used in various asymmetric syntheses. wikipedia.org Comins' chiral auxiliary has been used to direct diastereoselective additions to pyridinium (B92312) rings. scripps.edu
More advanced approaches focus on asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral pyridine-derived ligands, featuring rigid and tunable frameworks, have been developed for transition-metal-catalyzed reactions, showing excellent reactivity and stereoselectivity. nih.gov Recent breakthroughs include the iridium-catalyzed asymmetric C3-allylation of pyridines, which generates nucleophilic dihydropyridines that undergo enantioselective allylation with outstanding results (up to >99% enantiomeric excess). acs.org Similarly, metal-free catalytic methods have been developed for constructing enantioenriched 1,2-dihydropyridines and pyridine derivatives with adjacent stereocenters. acs.org
These advancements could be pivotal for derivatives of this compound, enabling the synthesis of chiral analogues. By introducing stereocenters on the benzyl (B1604629) group or on substituents added to the pyridine ring, novel compounds with specific three-dimensional structures could be developed for applications in asymmetric catalysis or as chiral building blocks.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. For complex heterocyclic systems like pyridines, these computational approaches can accelerate the discovery and development process significantly.
AI/ML models can be trained on vast datasets of known chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. This allows for the prediction of the most effective catalysts, solvents, and temperatures for a desired transformation, reducing the amount of trial-and-error experimentation required. For instance, computational studies using Density Functional Theory (DFT) have been employed to understand the mechanisms of metal-catalyzed pyridine formation, which can help in designing more efficient catalytic systems. researchgate.net
Furthermore, AI can be used for retrosynthetic analysis, where it proposes a step-by-step pathway to synthesize a target molecule like this compound from simpler, commercially available starting materials. This can uncover unconventional and more efficient routes that might be overlooked in traditional synthetic planning. While still a developing field, the application of AI to the synthesis of pyridine derivatives holds the promise of making complex molecules more readily accessible through optimized and predictable reaction pathways.
Exploration of Novel Reactivity Modes for the Pyridine Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, and exploring its novel reactivity modes on a pyridine scaffold is a promising area of research. Beyond its classic role as an acid or a precursor to amides and esters, the carboxylic acid moiety can participate in a range of modern cross-coupling reactions, particularly through decarboxylation. wikipedia.org
Decarboxylative cross-coupling has emerged as a powerful method for forming new carbon-carbon bonds, using readily available carboxylic acids as substitutes for traditional organometallic reagents. wikipedia.orgnih.gov This strategy involves the removal of the -COOH group as CO₂ while coupling the remaining fragment with another molecule. wikipedia.org For pyridine carboxylic acids, this opens up pathways to introduce new substituents directly onto the ring at the position of the former carboxyl group. For example, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with various aryl halides have been successfully used to form 2-arylpyridines. rsc.org More recently, dual catalysis systems, such as combining an iron catalyst with a nickel catalyst under photoredox conditions, have enabled the decarboxylative coupling of a wide range of carboxylic acids with aryl iodides. acs.org
For this compound, these novel reactivity modes are particularly exciting. Decarboxylative functionalization at the C4 position could allow for the introduction of a wide array of alkyl, aryl, or other functional groups, creating a library of C4-substituted 3-(benzyloxy)pyridines. This would provide a powerful tool for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of a molecule's properties by modifying that specific position. nih.gov Additionally, enzymatic hydroxylations offer a regioselective way to introduce hydroxyl groups, as demonstrated by the conversion of nicotinic acid derivatives to their 2-hydroxy counterparts. nih.gov
Table 2: Potential Novel Reactions for the Pyridine Carboxylic Acid Moiety
| Reaction Type | Description | Potential Outcome for this compound |
| Decarboxylative C-C Coupling | The carboxylic acid is removed as CO₂ and replaced with a new carbon-based group (e.g., aryl, alkyl). rsc.orgacs.org | Synthesis of 4-aryl or 4-alkyl-3-(benzyloxy)pyridines. |
| Decarboxylative C-N Coupling | The carboxylic acid is replaced with a nitrogen-containing group. nih.gov | Synthesis of 4-amino-3-(benzyloxy)pyridines and related derivatives. |
| Regioselective Hydroxylation | Enzymatic or chemical introduction of a hydroxyl group at a specific position on the pyridine ring. nih.gov | Creation of hydroxylated derivatives, e.g., 2-hydroxy-3-(benzyloxy)pyridine-4-carboxylic acid. |
Strategic Development of Highly Functionalized Pyridine Libraries for Diverse Applications
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov The strategic development of libraries of highly functionalized pyridine derivatives is therefore a major focus for drug discovery and materials science. nih.gov Rather than synthesizing single target molecules, modern approaches often aim to create diverse collections of related compounds that can be screened for a wide range of biological activities or material properties.
Diversity-oriented synthesis (DOS) is a key strategy in this area. It aims to generate a wide range of structurally diverse molecules from a common starting material through a series of branching reaction pathways. Starting with a core structure like this compound, a library could be generated by systematically varying substituents at different positions on the pyridine ring and the benzyl group.
The development of robust and high-throughput synthetic methods is essential for building these libraries efficiently. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all components, are particularly well-suited for this purpose. researchgate.net These reactions are atom-economical and can quickly generate molecular complexity. nih.gov Applying MCRs and other efficient functionalization techniques to a core like this compound would enable the rapid creation of a library of analogues, which could then be screened to identify new lead compounds for pharmaceuticals or novel materials with tailored properties. lifechemicals.com
Q & A
Basic: What are the standard synthetic routes for preparing 3-(Benzyloxy)pyridine-4-carboxylic acid, and what catalysts or conditions are typically employed?
Methodological Answer:
The synthesis typically involves benzylation of a pyridine precursor followed by oxidation or functional group modification. A common approach is the condensation of a pyridine derivative (e.g., 4-hydroxypyridine) with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Subsequent oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ under acidic conditions yields the carboxylic acid moiety. Catalysts such as palladium or copper may be employed for coupling reactions in multi-step syntheses . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Advanced: How can regioselectivity challenges in the benzylation of pyridine derivatives be addressed during the synthesis of this compound?
Methodological Answer:
Regioselectivity issues arise due to competing reactions at pyridine nitrogen or other hydroxyl groups. Strategies include:
- Protecting group chemistry : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups for hydroxyl protection) to direct benzylation to the 3-position .
- Microwave-assisted synthesis : Enhanced reaction control to minimize side products .
- Spectroscopic monitoring : Real-time tracking via <sup>1</sup>H NMR or HPLC to optimize reaction termination .
- Computational modeling : DFT calculations to predict reactive sites and transition states, guiding reagent selection (e.g., bulky bases to sterically hinder undesired pathways) .
Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., benzyloxy group at C3, carboxylic acid at C4) and rule out regioisomers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 244.1) .
- Melting Point Analysis : Comparison with literature values to detect impurities.
Advanced: How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?
Methodological Answer:
Discrepancies may arise from polymorphic forms, residual solvents, or measurement protocols. Mitigation strategies include:
- Standardized solubility assays : Use USP/PhEur guidelines with controlled temperature (25°C ± 0.5) and agitation (e.g., shake-flask method) .
- Co-solvent systems : Evaluate solubility in DMSO-water or ethanol-water gradients to mimic physiological conditions .
- Solid-state characterization : XRPD and DSC to identify polymorphs affecting solubility .
- Ionization studies : pH-solubility profiling (e.g., Henderson-Hasselbalch analysis) to account for pH-dependent carboxylate formation .
Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) and monitor degradation via HPLC .
- Light sensitivity : Conduct ICH Q1B photostability testing in UV/visible light chambers .
- Humidity control : Store in desiccators with silica gel to prevent hydrolysis of the benzyloxy group .
- Container selection : Use amber glass vials with PTFE-lined caps to minimize adsorption and oxidation .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 carboxylate as a nucleophilic center) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) .
- Transition state analysis : Use Gaussian or ORCA software to model activation energies for benzyloxy group displacement .
Basic: What are the documented biological targets or enzymatic interactions associated with this compound derivatives?
Methodological Answer:
While direct data on this compound is limited, structural analogs (e.g., pyridinecarboxylic acids) show activity against:
- Enzymes : Inhibition of cyclooxygenase-2 (COX-2) or tyrosine kinases via carboxylate coordination to metal ions .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Lead optimization : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen binding affinities .
Advanced: How can researchers address contradictory data in the biological activity of this compound across cell-based assays?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) .
- Metabolomic profiling : LC-MS/MS to detect intracellular metabolite interference (e.g., glutathione adducts) .
- Dose-response validation : EC₅₀/IC₅₀ curves across 8–10 concentrations to confirm potency thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
